molecular formula C18H25NO3S B1325606 Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate CAS No. 898783-38-5

Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate

Cat. No.: B1325606
CAS No.: 898783-38-5
M. Wt: 335.5 g/mol
InChI Key: SQPFTGXBNUGMKG-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate is a synthetic organic compound with the molecular formula C18H25NO3S It is characterized by the presence of a thiomorpholine ring attached to a phenyl group, which is further connected to a valerate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate typically involves a multi-step process:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting morpholine with sulfur.

    Attachment to the Phenyl Group: The thiomorpholine ring is then attached to a phenyl group through a nucleophilic substitution reaction.

    Formation of the Valerate Ester: The final step involves the esterification of the phenyl-thiomorpholine intermediate with valeric acid under acidic conditions to form the valerate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate involves its interaction with specific molecular targets. The thiomorpholine ring and phenyl group allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to its observed effects in medicinal and biological studies.

Comparison with Similar Compounds

Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate can be compared with other similar compounds, such as:

    Ethyl 5-oxo-5-[4-(morpholinomethyl)phenyl]valerate: This compound lacks the sulfur atom in the thiomorpholine ring, which can affect its reactivity and binding properties.

    Ethyl 5-oxo-5-[4-(piperidinylmethyl)phenyl]valerate: The piperidine ring in this compound provides different steric and electronic properties compared to the thiomorpholine ring.

The uniqueness of this compound lies in its thiomorpholine ring, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 5-oxo-5-[4-(thiomorpholin-4-ylmethyl)phenyl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-2-22-18(21)5-3-4-17(20)16-8-6-15(7-9-16)14-19-10-12-23-13-11-19/h6-9H,2-5,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPFTGXBNUGMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642949
Record name Ethyl 5-oxo-5-{4-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-38-5
Record name Ethyl δ-oxo-4-(4-thiomorpholinylmethyl)benzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-oxo-5-{4-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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